methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.202 g/mol . This compound belongs to the class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions . The structure of this compound consists of a triazole ring substituted with a phenyl group at the 4-position and a carboxylate ester group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction between phenyl azide and methyl propiolate . This reaction typically occurs under mild conditions and can be catalyzed by copper(I) salts to improve yield and selectivity . The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product, this compound, is isolated through filtration and purification techniques such as recrystallization .
Phenyl azide: reacts with in the presence of a copper(I) catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . The exact mechanism depends on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different substitution patterns.
Phenyl 1H-1,2,3-triazole-5-carboxylate: Similar to methyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate but with a phenyl group instead of a methyl ester.
1,2,3-Triazole: The parent compound of the triazole family, which serves as a core structure for various derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both the phenyl group and the ester group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
methyl 5-phenyl-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-8(11-13-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNTYWWZEZOGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423308 |
Source
|
Record name | ST51035881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-84-9 |
Source
|
Record name | ST51035881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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